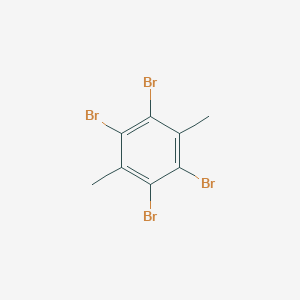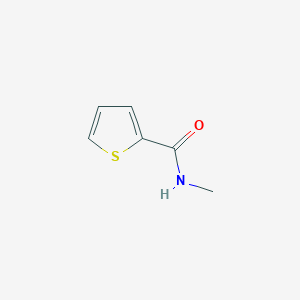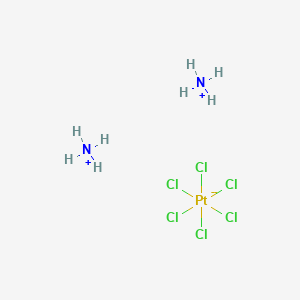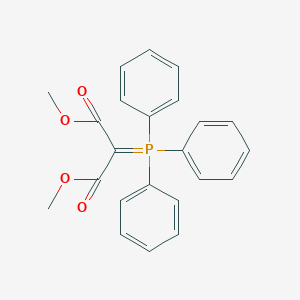
Dimethyl 2-(triphenylphosphoranylidene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(triphenylphosphoranylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a triphenylphosphoranylidene group attached to the malonic acid moiety, which is esterified with dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester typically involves the reaction of malonic acid with triphenylphosphine and dimethyl sulfate. The reaction proceeds through the formation of an intermediate ylide, which then reacts with the malonic acid to form the desired ester. The reaction conditions usually involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid and facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Dimethyl 2-(triphenylphosphoranylidene)malonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, resulting in the formation of a substituted acetic acid.
Alkylation: The compound can undergo alkylation reactions at the alpha position of the ester group, leading to the formation of substituted malonic esters
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Heating: Elevated temperatures for decarboxylation reactions
Major Products
Carboxylic acids: Formed through hydrolysis of the ester group
Substituted acetic acids: Formed through decarboxylation
Substituted malonic esters: Formed through alkylation reactions
科学的研究の応用
Dimethyl 2-(triphenylphosphoranylidene)malonate has several applications in scientific research:
Organic synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biological studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Material science: Utilized in the development of novel materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester involves the formation of reactive intermediates, such as ylides and enolates, which participate in various chemical reactions. The compound’s reactivity is primarily due to the presence of the triphenylphosphoranylidene group, which stabilizes the formation of these intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Diethyl malonate: Another malonic ester commonly used in organic synthesis.
Ethyl acetoacetate: Similar in reactivity and used in the synthesis of ketones and other compounds.
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity
Uniqueness
Dimethyl 2-(triphenylphosphoranylidene)malonate is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and stability to the compound. This makes it particularly useful in specific synthetic applications where other malonic esters may not be as effective .
特性
CAS番号 |
19491-23-7 |
|---|---|
分子式 |
C23H21O4P |
分子量 |
392.4 g/mol |
IUPAC名 |
dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChIキー |
BXNHZDBICLFYJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
正規SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


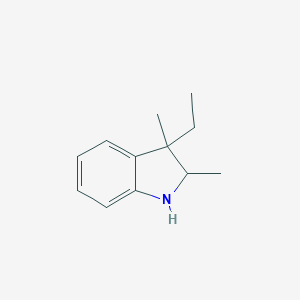
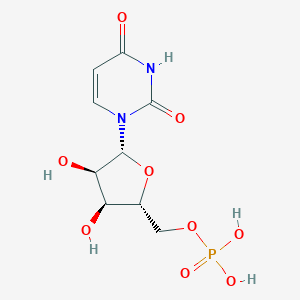
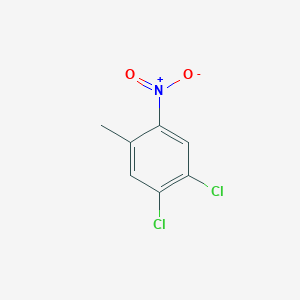

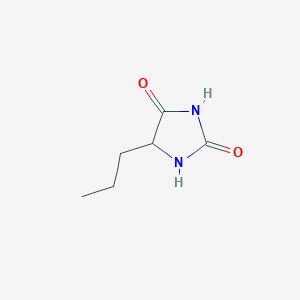

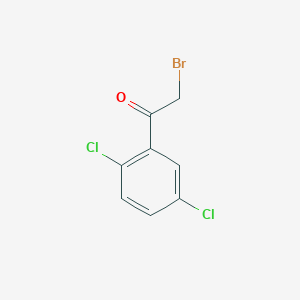

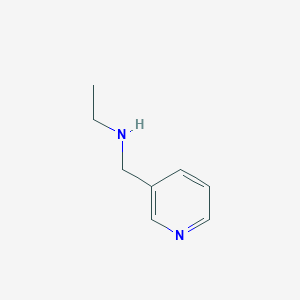
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
